molecular formula C18H21N3OS B12628485 N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-98-0

N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12628485
CAS No.: 917906-98-0
M. Wt: 327.4 g/mol
InChI Key: IFAOJZMXTNLQDT-UHFFFAOYSA-N
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Description

N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with the desired amine group in the presence of a base such as N,N-dimethylformamide (DMF) and Hung’s base at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms in the intermediate stages of its synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) and solvents like DMF are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thienopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacterial energy production, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine
  • N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives

Uniqueness

N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit cytochrome bd oxidase sets it apart from other thienopyrimidine derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

917906-98-0

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(2-methylpentan-3-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21N3OS/c1-4-15(12(2)3)22-16-8-6-5-7-14(16)21-17-13-9-10-23-18(13)20-11-19-17/h5-12,15H,4H2,1-3H3,(H,19,20,21)

InChI Key

IFAOJZMXTNLQDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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